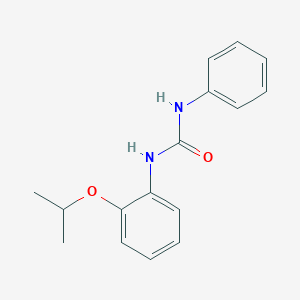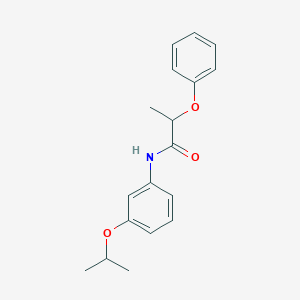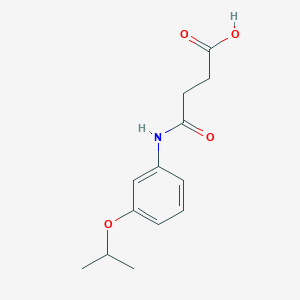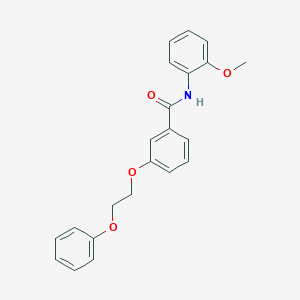![molecular formula C18H20N2O2 B268345 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268345.png)
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biological activities and has potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the production of inflammatory cytokines. This compound may also interact with cell signaling pathways to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has advantages and limitations for lab experiments. Its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for biochemical and pharmacological studies. However, its potential therapeutic applications have not been fully explored, and further studies are needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. This compound may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form this compound. The synthesis method of this compound has been optimized to yield high purity and yield of the compound.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
ARFNPZQVFUJNLV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)